molecular formula C15H17N5O2 B2504354 N-(4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)acetamide CAS No. 2320885-19-4

N-(4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)acetamide

Cat. No.: B2504354
CAS No.: 2320885-19-4
M. Wt: 299.334
InChI Key: BNOFNQHAUXXEQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)acetamide is a compound that features a 1,2,3-triazole ring, which is known for its significant biological activities. The 1,2,3-triazole ring system can be easily obtained by the widely used copper-catalyzed click reaction of azides with alkynes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)acetamide typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click reaction.” This reaction is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles . The reaction conditions generally include the use of copper sulfate pentahydrate and sodium ascorbate in a solvent mixture of dimethylformamide (DMF) and water .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. The reaction conditions would be optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction can yield triazoline derivatives .

Scientific Research Applications

N-(4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)acetamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)acetamide is unique due to its specific structure, which combines the triazole ring with an azetidine moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[4-[3-(triazol-1-ylmethyl)azetidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-11(21)17-14-4-2-13(3-5-14)15(22)19-8-12(9-19)10-20-7-6-16-18-20/h2-7,12H,8-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOFNQHAUXXEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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